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molecular formula C10H9ClN4O B8770136 5-Amino-2-chloro-3-methyl-6-(pyridin-4-yl)pyrimidin-4(3H)-one CAS No. 831231-67-5

5-Amino-2-chloro-3-methyl-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Cat. No. B8770136
M. Wt: 236.66 g/mol
InChI Key: SMRXIMSWWFHDDW-UHFFFAOYSA-N
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Patent
US07049318B2

Procedure details

5-Amino-2-hydroxy-3-methyl-6-pyridin-4-yl-3H-pyrimidin-4-one (0.46 mmol) was suspended in phosphorousoxychloride (230 mmol) at 0° C. and 2 mL ethanol was added. The reaction was heated to 100° C. overnight. The solvent was removed under vacuum. The solid was suspended in methylene chloride and collected by filtration. M+1=237.
Quantity
0.46 mmol
Type
reactant
Reaction Step One
Quantity
230 mmol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:16])[N:4]([CH3:15])[C:5](O)=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1.P(Cl)(Cl)([Cl:19])=O>C(O)C>[NH2:1][C:2]1[C:3](=[O:16])[N:4]([CH3:15])[C:5]([Cl:19])=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.46 mmol
Type
reactant
Smiles
NC=1C(N(C(=NC1C1=CC=NC=C1)O)C)=O
Step Two
Name
Quantity
230 mmol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
Smiles
NC=1C(N(C(=NC1C1=CC=NC=C1)Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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